N-(3-acetylphenyl)-2-[(3-bromophenyl)methylsulfanyl]acetamide
Overview
Description
N-(3-acetylphenyl)-2-[(3-bromophenyl)methylsulfanyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetyl group attached to a phenyl ring, a bromophenyl group, and a sulfanyl group linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(3-bromophenyl)methylsulfanyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is reacted with an appropriate brominating agent to introduce the bromine atom at the desired position on the phenyl ring.
Formation of the Bromophenyl Intermediate: The bromophenyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Final Product: The final step involves the reaction of the intermediate with an acetamide derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[(3-bromophenyl)methylsulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetylphenyl)-2-[(3-bromophenyl)methylsulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(3-bromophenyl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The acetyl and bromophenyl groups may facilitate binding to enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)acetamide: Similar structure but lacks the acetyl and sulfanyl groups.
N-(3-acetylphenyl)acetamide: Similar structure but lacks the bromophenyl and sulfanyl groups.
N-(3-acetylphenyl)-2-(phenylmethylsulfanyl)acetamide: Similar structure but lacks the bromine atom.
Uniqueness
N-(3-acetylphenyl)-2-[(3-bromophenyl)methylsulfanyl]acetamide is unique due to the combination of the acetyl, bromophenyl, and sulfanyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(3-bromophenyl)methylsulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2S/c1-12(20)14-5-3-7-16(9-14)19-17(21)11-22-10-13-4-2-6-15(18)8-13/h2-9H,10-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJYGSHHIRZKQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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